molecular formula C20H32ClNO2 B5131787 4-[(5-Hydroxy-2-adamantyl)amino]adamantan-1-ol;hydrochloride

4-[(5-Hydroxy-2-adamantyl)amino]adamantan-1-ol;hydrochloride

Cat. No.: B5131787
M. Wt: 353.9 g/mol
InChI Key: JXCKDVUENQQZFW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[(5-hydroxy-2-adamantyl)amino]adamantan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2.ClH/c22-19-5-11-1-13(7-19)17(14(2-11)8-19)21-18-15-3-12-4-16(18)10-20(23,6-12)9-15;/h11-18,21-23H,1-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCKDVUENQQZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3NC4C5CC6CC4CC(C6)(C5)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Hydroxy-2-adamantyl)amino]adamantan-1-ol;hydrochloride typically involves multiple steps. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the amino and hydroxyl groups . The reaction conditions often involve the use of strong reducing agents and specific catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of adamantane derivatives, including this compound, often relies on large-scale chemical synthesis techniques. These methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity . The scalability of these processes is crucial for meeting the demand in pharmaceutical and other industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-[(5-Hydroxy-2-adamantyl)amino]adamantan-1-ol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds .

Scientific Research Applications

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